(3E,5E)-1-benzyl-3,5-bis(2-naphthylmethylene)-4-piperidinone
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Overview
Description
(3E,5E)-1-benzyl-3,5-bis(2-naphthylmethylene)-4-piperidinone is a complex organic compound characterized by its unique structure, which includes a piperidinone core substituted with benzyl and naphthylmethylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E,5E)-1-benzyl-3,5-bis(2-naphthylmethylene)-4-piperidinone typically involves multi-step organic reactions. One common method includes the condensation of 1-benzyl-4-piperidone with 2-naphthaldehyde under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and naphthylmethylene groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the piperidinone ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzyl ketone or naphthyl carboxylic acids.
Reduction: Formation of hydroxyl derivatives of the piperidinone ring.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.
Biology and Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism by which (3E,5E)-1-benzyl-3,5-bis(2-naphthylmethylene)-4-piperidinone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
- (3E,5E)-1-benzyl-3,5-bis(4-methoxybenzylidene)-4-piperidinone
- (3E,5E)-1-benzyl-3,5-bis(2-furylmethylene)-4-piperidinone
Uniqueness: (3E,5E)-1-benzyl-3,5-bis(2-naphthylmethylene)-4-piperidinone is unique due to the presence of naphthyl groups, which impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C34H27NO |
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Molecular Weight |
465.6 g/mol |
IUPAC Name |
(3E,5E)-1-benzyl-3,5-bis(naphthalen-2-ylmethylidene)piperidin-4-one |
InChI |
InChI=1S/C34H27NO/c36-34-32(20-26-14-16-28-10-4-6-12-30(28)18-26)23-35(22-25-8-2-1-3-9-25)24-33(34)21-27-15-17-29-11-5-7-13-31(29)19-27/h1-21H,22-24H2/b32-20+,33-21+ |
InChI Key |
UOLRDCRZYXRQLN-YMQWWVFYSA-N |
Isomeric SMILES |
C\1N(C/C(=C\C2=CC3=CC=CC=C3C=C2)/C(=O)/C1=C/C4=CC5=CC=CC=C5C=C4)CC6=CC=CC=C6 |
Canonical SMILES |
C1C(=CC2=CC3=CC=CC=C3C=C2)C(=O)C(=CC4=CC5=CC=CC=C5C=C4)CN1CC6=CC=CC=C6 |
Origin of Product |
United States |
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